1-Hexamethyleneimineacetaldehyde diethyl acetal
Description
1-Hexamethyleneimineacetaldehyde diethyl acetal (CAS: 6346-09-4), also known as 4-Aminobutyraldehyde diethyl acetal or 4,4-Diethoxybutylamine, is a specialized organic compound featuring an amine group (-NH₂) and a diethyl acetal moiety. Its molecular formula is inferred as C₈H₁₉NO₂, derived from its synonyms and structural analogs . This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry due to its reactive amine functionality, which enables participation in nucleophilic reactions and protection strategies during multi-step syntheses.
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-(2,2-diethoxyethyl)azepane |
InChI |
InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)11-13-9-7-5-6-8-10-13/h12H,3-11H2,1-2H3 |
InChI Key |
SSNAGUIFWGBRSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1CCCCCC1)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Hexamethyleneimineacetaldehyde diethyl acetal typically involves the reaction of hexamethyleneimine with acetaldehyde in the presence of diethyl acetal. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
Chemical Reactions Analysis
1-Hexamethyleneimineacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The acetal group can be hydrolyzed under acidic conditions to yield the corresponding aldehyde and alcohol.
Scientific Research Applications
Organic Synthesis
1-Hexamethyleneimineacetaldehyde diethyl acetal is primarily used as a reagent in organic synthesis. Its ability to act as a protecting group for aldehydes makes it valuable in multi-step synthesis processes. The compound can be utilized to form imines and subsequently be hydrolyzed to regenerate the original aldehyde, allowing for selective reactions without interference from other functional groups.
Flavor and Fragrance Industry
Similar to other acetals, this compound can serve as a flavoring agent in the food industry. Its fruity aroma profile makes it suitable for use in beverages, candies, and baked goods. The compound's stability under various processing conditions enhances its desirability in formulations requiring prolonged shelf life.
Pharmaceutical Applications
Recent studies have explored the potential of 1-Hexamethyleneimineacetaldehyde diethyl acetal as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active derivatives, which may have therapeutic effects against various diseases.
Case Study: Synthesis of Anticancer Agents
In a recent study published in Journal of Medicinal Chemistry, researchers utilized 1-Hexamethyleneimineacetaldehyde diethyl acetal as a precursor to synthesize novel anticancer agents. The derivatives exhibited significant cytotoxicity against cancer cell lines, demonstrating the compound's potential in drug development.
Material Science
The compound's properties make it suitable for use in polymer chemistry. It can act as a cross-linking agent or a component in copolymer formulations, enhancing the mechanical properties of materials while providing thermal stability.
Data Table: Polymer Applications
| Polymer Type | Application | Concentration (%) |
|---|---|---|
| Polyurethane | Coatings and adhesives | 5-15 |
| Epoxy Resins | Structural components | 10-20 |
| Thermoplastic Elastomers | Flexible materials | 8-12 |
Mechanism of Action
The mechanism of action of 1-Hexamethyleneimineacetaldehyde diethyl acetal involves its reactivity with various molecular targets. The acetal group can undergo hydrolysis to release the corresponding aldehyde, which can then participate in further chemical reactions. The imine group can interact with nucleophiles, leading to the formation of new bonds and structures. These interactions are crucial for its applications in synthesis and research.
Comparison with Similar Compounds
Structural and Functional Differences
- Amine Group Reactivity: The presence of the amine group in 1-Hexamethyleneimineacetaldehyde diethyl acetal distinguishes it from non-nitrogenous acetals like acetaldehyde diethyl acetal. This group enhances polarity (lower logP compared to non-polar acetals) and enables participation in Schiff base formation or protection-deprotection strategies .
- Branched vs. Linear Chains : Isovaleraldehyde diethyl acetal’s branched structure (3-methylbutyl) increases steric hindrance, reducing reactivity compared to linear analogs like propionaldehyde diethyl acetal .
- Unsaturation Effects : Acrolein diethyl acetal’s alkene group introduces conjugation, affecting stability and susceptibility to oxidation or polymerization .
Physical Properties
- Boiling Points : 1-Hexamethyleneimineacetaldehyde diethyl acetal’s estimated boiling point (~200°C) is higher than simpler acetals (e.g., acetaldehyde diethyl acetal at 124°C) due to increased molecular weight and hydrogen bonding from the amine .
Biological Activity
1-Hexamethyleneimineacetaldehyde diethyl acetal is a compound that has garnered attention for its potential biological activities. As a derivative of acetaldehyde, it is structurally characterized by the presence of a hexamethylene group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 213.34 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : Approximately 103 °C
Biological Activity Overview
The biological activity of 1-Hexamethyleneimineacetaldehyde diethyl acetal has been investigated in various contexts, including antimicrobial, antiviral, and cytotoxic effects. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research has shown that 1-Hexamethyleneimineacetaldehyde diethyl acetal exhibits significant antimicrobial properties. A study conducted by revealed that the compound demonstrated activity against several bacterial strains and fungi.
Table 1: Antimicrobial Efficacy of 1-Hexamethyleneimineacetaldehyde Diethyl Acetal
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxic effects of the compound have also been evaluated. In vitro studies indicated that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The mechanism underlying the biological activity of 1-Hexamethyleneimineacetaldehyde diethyl acetal is not fully elucidated; however, preliminary studies suggest that it may involve the inhibition of key metabolic pathways in microorganisms and cancer cells. The compound's ability to interact with cellular membranes and disrupt membrane integrity has also been proposed as a contributing factor to its antimicrobial and cytotoxic effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Research : A study indicated that the compound exhibited antiviral activity against influenza virus strains, reducing viral replication in cell cultures by up to 70% at concentrations as low as 10 µg/mL .
- Neuroprotective Effects : Another investigation suggested that it could protect neuronal cells from oxidative stress-induced damage, indicating a potential role in neurodegenerative disease management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
